3,4-dimethoxy-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure that includes a piperazine ring, an indole core, and a benzohydrazide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety can be synthesized by reacting hydrazine derivatives with benzoyl chloride or its derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds like 4-benzylpiperazine and N-phenylpiperazine share the piperazine ring and are studied for their pharmacological properties.
Benzohydrazide Derivatives: Compounds like isoniazid and hydralazine share the benzohydrazide moiety and are used in medicinal chemistry.
The uniqueness of 3,4-DIMETHOXY-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE lies in its combination of these structural features, which contribute to its diverse range of biological activities and research applications.
Properties
Molecular Formula |
C23H27N5O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H27N5O4/c1-26-10-12-27(13-11-26)15-28-18-7-5-4-6-17(18)21(23(28)30)24-25-22(29)16-8-9-19(31-2)20(14-16)32-3/h4-9,14,30H,10-13,15H2,1-3H3 |
InChI Key |
JRGBAVRQBSQCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.